molecular formula C12H16O4 B1329987 Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate CAS No. 42806-90-6

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

Cat. No. B1329987
CAS RN: 42806-90-6
M. Wt: 224.25 g/mol
InChI Key: GYPAUSRXYPLNAP-UHFFFAOYSA-N
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Description

“Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate” is an organic compound . It is used mainly as a raw material for the synthesis of other compounds or for chemical research . It is also a degradation product of the herbicide fenoxaprop-ethyl (FE) in water, sediment, and water-sediment microenvironments .


Synthesis Analysis

The starting material D-lactic acid, after esterification, reacts with toluenesulfonyl chloride to yield ethyl S-2-chloro-popionate. This is then subjected to condensation with hydroquinone using KOH as the deacidifying agent to yield ethyl R-(+)-2-(4-hydroxyphenoxy) propionate . The product yield was increased from 76% to 92% after improving the reagents, raw materials, and operating method .


Molecular Structure Analysis

The molecular formula of “Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate” is C11H14O4 . Its average mass is 210.227 Da and its monoisotopic mass is 210.089203 Da .


Chemical Reactions Analysis

“Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate” is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . It could be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position, facilitated by microorganisms with hydroxylases .


Physical And Chemical Properties Analysis

“Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate” has a molecular weight of 210.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 .

Scientific Research Applications

Potential Bioactivity as Analgesic and Antidyslipidemic Agent

Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a derivative of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate, has been synthesized and characterized. This compound shows promise in bioactivity as an analgesic and antidyslipidemic agent. Its crystal structure and preliminary in silico screening suggest potential antidiabetic, anti-inflammatory, hypolipemiant, and anti-atherosclerosis effects (Navarrete-Vázquez et al., 2011).

Role in Radical Polymerization

Ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate and related compounds have been studied in the context of chain transfer in radical polymerization. These compounds, including Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate, act as effective chain transfer reagents in the polymerization process of various monomers like methyl methacrylate (MMA), styrene (St), and n-butyl acrylate (BA) (Colombani et al., 1996).

Conformational Studies

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate has been involved in conformational studies of certain compounds. For instance, a study on the SnCl4 complexes of aldehydes and esters demonstrated specific conformational preferences influenced by hyperconjugative interactions (Gung & Yanik, 1996).

Extraction of Bioactive Compounds

Ethyl lactate, a compound related to Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate, has been used to extract phenolic compounds from plants like Cytisus scoparius. This process yields extracts with high levels of plant phenolics and antioxidant activity, showing promise for use in the pharmaceutical and food industries (Lores et al., 2015).

Synthesis of Novel Compounds

Ethyl 2-aminopropenoate, another derivative, has been synthesized and shown potential in the formation of various chemical compounds through reactions with different nucleophiles (Kakimoto et al., 1982).

Safety And Hazards

The safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors. It is advised to avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The directed evolution of Aspergillus oryzae lipase for the efficient resolution of (R,S)-ethyl-2-(4-hydroxyphenoxy) propanoate has been studied . This process resulted in a fourfold increase in lipase activity and threefold in catalytic efficiency (kcat/Km), while maintaining its excellent stereoselectivity . Therefore, AOL-3 F38N/V230R was a potential biocatalyst for obtaining key chiral compounds for aryloxyphenoxy propionate (APP) herbicides .

properties

IUPAC Name

ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPAUSRXYPLNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962708
Record name Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

CAS RN

42806-90-6
Record name NSC 171661
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042806906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171661
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

11 g of hydroquinone (100 mmol) in 100 ml of DMF is placed at 80° C. for 2 h. This mixture is cooled at ambient temperature then a solution of ethyl bromoisobutyrate (14.7 ml, 100 mmol) in 30 ml of DMF is added dropwise. The mixture is stirred for 3 h then the reaction medium is dry concentrated. The residue obtained is taken up in a 1 N HCl solution then extracted with AcOEt. The organic phases are washed with water, dried on MgSO4, then dry concentrated. The residue obtained is purified by flash chromatography on silica (petroleum ether:AcOEt 80:20). 9 g of oil corresponding to intermediate 10c are thus isolated (40% yield). TLC silica gel 60 F 254 Merck, petroleum ether:AcOEt 70:30, Rf=0.50.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
40%

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